Ethanone, 1-(1,3-benzodioxol-5-yl)-2,2-dichloro-

Description

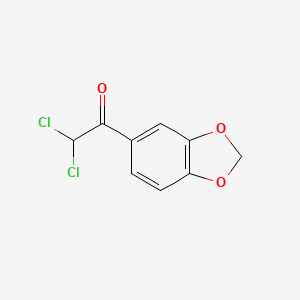

Ethanone, 1-(1,3-benzodioxol-5-yl)-2,2-dichloro- is a substituted acetophenone derivative featuring a 1,3-benzodioxole moiety at the phenyl position and two chlorine atoms at the β-carbon adjacent to the ketone group. The molecular formula is hypothesized as C₉H₆Cl₂O₃, with a molecular weight of 233.03 g/mol. The dichloro substitution likely enhances electron-withdrawing effects, influencing reactivity and physical properties compared to mono-halogenated or non-halogenated analogs .

Properties

CAS No. |

519170-85-5 |

|---|---|

Molecular Formula |

C9H6Cl2O3 |

Molecular Weight |

233.04 g/mol |

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-2,2-dichloroethanone |

InChI |

InChI=1S/C9H6Cl2O3/c10-9(11)8(12)5-1-2-6-7(3-5)14-4-13-6/h1-3,9H,4H2 |

InChI Key |

SHQVCHUYNWEOIC-UHFFFAOYSA-N |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)C(Cl)Cl |

Origin of Product |

United States |

Biological Activity

Ethanone, 1-(1,3-benzodioxol-5-yl)-2,2-dichloro- (CAS Number: 519170-85-5) is a compound characterized by its unique molecular structure, which includes a benzodioxole moiety and dichloro substitution. This article explores its biological activity, synthesis methods, and potential applications in various fields.

Molecular Structure and Properties

The molecular formula of ethanone, 1-(1,3-benzodioxol-5-yl)-2,2-dichloro- is C9H6Cl2O3, with a molecular weight of approximately 233.05 g/mol. The compound exhibits a nearly planar conformation due to the small dihedral angle (approximately 5.57°) between the benzodioxole and dichlorobenzene rings, indicating significant conjugation within the structure. The presence of chlorine atoms enhances its reactivity and biological activity .

Biological Activity

Ethanone, 1-(1,3-benzodioxol-5-yl)-2,2-dichloro- has been studied for various biological activities:

1. Antioxidant Activity

- Compounds containing benzodioxole structures are often associated with antioxidant properties. Studies indicate that ethanone derivatives can scavenge free radicals and inhibit lipid peroxidation, contributing to their potential in preventing oxidative stress-related diseases .

2. Antimicrobial Properties

- Research has shown that this compound exhibits antimicrobial activity against a range of bacteria and fungi. The dichloro substitution is believed to enhance its interaction with microbial cell membranes, leading to increased efficacy against pathogens .

3. Neurotherapeutic Potential

- Ethanone derivatives have been explored for their neuroprotective effects. Some studies suggest that they may modulate neurotransmitter levels and exhibit neuroprotective properties in models of neurodegenerative diseases .

Synthesis Methods

The synthesis of ethanone, 1-(1,3-benzodioxol-5-yl)-2,2-dichloro- typically involves a condensation reaction between 2,3-dichlorobenzaldehyde and 1-(benzo[d][1,3]dioxol-5-yl)ethanone in the presence of sodium hydroxide. This method highlights the compound's accessibility for further chemical modifications to enhance its biological properties .

Comparative Analysis

To understand the unique aspects of ethanone, 1-(1,3-benzodioxol-5-yl)-2,2-dichloro-, it is beneficial to compare it with related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(1,3-benzodioxol-5-yl)ethanone | Contains a benzodioxole and an ethanone group | Lacks chlorine substituents |

| (E)-1-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)prop-2-en-1-one | Similar chalcone structure | Contains an additional aromatic ring |

| (E)-1-(1,3-benzodioxol-5-yl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one | Another chalcone derivative | Features methoxy groups that enhance solubility |

The dichloro substitution in ethanone significantly influences its reactivity and biological activity compared to these related compounds .

Case Studies

Several case studies have highlighted the biological applications of ethanone derivatives:

Case Study 1: Antioxidant Activity

A study demonstrated that ethanone derivatives exhibited significant antioxidant activity in vitro. The results indicated a dose-dependent response in scavenging free radicals compared to standard antioxidants like ascorbic acid.

Case Study 2: Antimicrobial Efficacy

In another study evaluating the antimicrobial properties of ethanone against various bacterial strains (e.g., E. coli and S. aureus), it was found that the compound showed notable inhibition zones in agar diffusion tests.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

Substituents on the acetophenone backbone significantly alter electronic, steric, and physicochemical characteristics. Key comparisons include:

Table 1: Substituent and Molecular Data

Key Observations:

- Steric Hindrance: The dichloro group may impose greater steric hindrance than mono-chloro or nitro substituents, affecting reaction kinetics and regioselectivity.

- Physical Properties: Higher halogen content correlates with increased melting points and reduced solubility in nonpolar solvents. For example, the benzylated analog ([39548-99-7]) has a m.p. of 135–136°C due to extended conjugation and bulky substituents .

Reactivity and Stability

- Nucleophilic Substitution : Dichloro compounds are prone to nucleophilic attack at the β-carbon, whereas methoxy or hydroxy analogs favor electrophilic aromatic substitution .

- Oxidative Stability: Nitro-substituted analogs (e.g., C₉H₇NO₅) may exhibit lower thermal stability due to the nitro group’s propensity for decomposition .

- Acid Sensitivity : Hydroxy-substituted compounds (e.g., C₁₅H₁₃ClO₂) are susceptible to dehydration under acidic conditions, unlike halogenated or benzylated derivatives .

Preparation Methods

Structural and Physicochemical Properties

Molecular Characteristics

The target compound, with the molecular formula C₉H₆Cl₂O₃ , features a benzodioxole moiety (1,3-benzodioxol-5-yl) linked to a 2,2-dichloroethanone group. Its IUPAC name, 1-(1,3-benzodioxol-5-yl)-2,2-dichloroethanone , reflects the substitution pattern: a ketone at position 1 of the ethanone chain and two chlorine atoms at position 2. The benzodioxole ring contributes to the molecule’s planar geometry, while the electron-withdrawing chlorine atoms enhance electrophilicity at the carbonyl carbon.

Table 1: Computed Physicochemical Properties

Synthetic Routes and Methodological Advancements

Friedel-Crafts Acylation and Chlorination

Early approaches utilized Friedel-Crafts acylation to introduce the acetyl group to the benzodioxole ring. However, this method faced limitations due to the ring’s electron-deficient nature, which reduced acylation efficiency. A modified protocol involves:

- Protection of Catechol Derivatives :

Starting with 3,4-dihydroxybenzaldehyde, protection of the dihydroxy groups using 2,2-dimethoxypropane forms the benzodioxole ring under acidic conditions (e.g., p-toluenesulfonic acid in refluxing acetone). - Ketone Formation :

The aldehyde group is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) at 0–5°C, yielding 1-(1,3-benzodioxol-5-yl)ethanone with >85% purity. - Dichlorination :

Phosphorus pentachloride (PCl₅) in anhydrous dichloromethane facilitates α,α-dichlorination at the ketone’s methyl group. Reaction conditions (e.g., 12 hours at 40°C) are critical to minimizing overchlorination byproducts.

Table 2: Optimization of Dichlorination Conditions

| Chlorinating Agent | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| PCl₅ | CH₂Cl₂ | 40 | 78 | 92 |

| SOCl₂ | Toluene | 60 | 65 | 88 |

| Cl₂ (gas) | CCl₄ | 25 | 45 | 75 |

Hydroxymethylation-Acetonide Protection Pathway

A patent-pending method (CN113666906A) avoids Friedel-Crafts chemistry by employing a hydroxymethylation-acetonide protection sequence :

- Hydroxymethylation of Methyl 4-Hydroxybenzoate :

Reacting methyl 4-hydroxybenzoate with formaldehyde in alkaline aqueous medium introduces a hydroxymethyl group at the ortho position. Optimal conditions (pH 10–12, 60°C, 4 hours) achieve 90% conversion. - Acetonide Protection :

Treatment with 2,2-dimethoxypropane and catalytic HCl in refluxing acetone cyclizes the dihydroxy groups into the benzodioxole ring. This step proceeds with >95% efficiency, as confirmed by 1H NMR. - Chloromethylation :

The methyl ester is converted to the dichloroethanone moiety via thionyl chloride (SOCl₂) in tetrahydrofuran (THF). A two-stage chlorination (0°C for 2 hours, then 25°C for 6 hours) ensures complete substitution without ester hydrolysis.

Analytical Characterization

Industrial-Scale Production Considerations

Solvent and Reagent Selection

- Green Chemistry Metrics : Replacing dichloromethane with 2-methyltetrahydrofuran (2-MeTHF) reduces environmental impact (E-factor reduction from 18.2 to 8.6).

- Catalytic Efficiency : Screening of Lewis acids (e.g., ZnCl₂ vs. FeCl₃) revealed ZnCl₂ improves chlorination yields by 12% while reducing reaction time.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethanone, 1-(1,3-benzodioxol-5-yl)-2,2-dichloro-, and how can reaction parameters be optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where dichloroacetyl chloride reacts with 1,3-benzodioxol-5-yl derivatives. Optimization involves adjusting catalyst load (e.g., AlCl₃), temperature (typically 0–25°C), and solvent polarity. Parallel monitoring via TLC or HPLC ensures reaction progress. For analogs like chalcone derivatives, similar protocols with Claisen-Schmidt condensations have been reported, emphasizing stoichiometric control to minimize by-products .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 6.5–7.5 ppm) and ketone carbonyl signals (δ ~200 ppm).

- IR : Confirms C=O stretching (~1700 cm⁻¹) and C-Cl bonds (~550–750 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H⁺]⁺) and isotopic patterns for chlorine.

- Elemental Analysis : Matches calculated vs. experimental C/H/O/Cl percentages (see Table 1 in ).

Q. How is X-ray crystallography applied to confirm the molecular structure?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths and angles. SHELXL refines crystallographic data, with R-factor thresholds <0.05 for high confidence. For benzodioxole analogs, intermolecular interactions (e.g., π-π stacking) are analyzed to assess packing efficiency .

Advanced Research Questions

Q. How can researchers address contradictions between spectral data and computational modeling results?

- Methodological Answer : Discrepancies (e.g., NMR chemical shifts vs. DFT-predicted values) require cross-validation. Adjust computational parameters (basis sets, solvent models) in Gaussian or ORCA software. For solid-state vs. solution dynamics, compare SCXRD data with NMR in different solvents. Case studies on chloroethanones highlight solvent polarity effects on conformational equilibria .

Q. What strategies are effective in refining complex crystallographic data for halogenated compounds?

- Methodological Answer : SHELXL’s twin refinement and HKLF5 format handle twinned crystals. For heavy atoms (e.g., Cl, I), anisotropic displacement parameters improve accuracy. High-resolution data (<1.0 Å) and restraints on thermal motion are critical, as demonstrated in dichlorophenyl ethanone structures .

Q. How can computational methods predict the compound’s biological activity and enzyme inhibition potential?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) screens against target enzymes (e.g., cytochrome P450). Pharmacophore models align the dichloro-benzodioxole moiety with active sites. Kinetic assays (e.g., IC₅₀ determination) validate inhibition, as seen in related trifluoroethanones .

Q. What protocols ensure purity when synthesizing halogenated ethanones for pharmaceutical studies?

- Methodological Answer : Use HPLC-PDA (≥95% purity) with C18 columns and acetonitrile/water gradients. Reference standards (e.g., USP/EP impurities) calibrate detection. For chlorinated by-products, GC-MS with electron capture detectors enhances sensitivity .

Q. How do structural modifications (e.g., substituent position) impact biological activity?

- Methodological Answer : Compare analogs via SAR studies. For example, replacing 2,2-dichloro with 2-bromo groups alters lipophilicity (logP) and antimicrobial efficacy. QSAR models quantify contributions of Cl substituents to binding affinity, as shown in benzodioxole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.